Lipophilicity (logP) Reduction vs. 2‑Chloro‑ and 2‑Bromo‑benzoxazole Improves Polarity and Handling in Aqueous‑Compatible Workflows
The computed logP of 2‑fluorobenzoxazole (1.97) is significantly lower than that of 2‑chlorobenzoxazole (2.48) and 2‑bromobenzoxazole (2.59) [REFS‑1][REFS‑2][REFS‑3]. A logP difference of >0.5 log units corresponds to a >3‑fold shift in octanol/water partitioning, which directly impacts chromatographic retention, solubility in polar reaction media, and the ease of removing residual reagent during aqueous workup. This makes 2‑fluorobenzoxazole the preferred electrophile when a more polar benzoxazolyl donor is required.
| Evidence Dimension | Computed octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.97 |
| Comparator Or Baseline | 2‑Chlorobenzoxazole logP = 2.48; 2‑Bromobenzoxazole logP = 2.59 |
| Quantified Difference | ΔlogP = −0.51 (vs. 2‑Cl) and −0.62 (vs. 2‑Br) |
| Conditions | Calculated XlogP values; data assembled from authoritative chemical databases |
Why This Matters
The >0.5 logP reduction directly translates into differentiated solubility and purification behavior, which can be decisive for selecting the optimal 2‑halobenzoxazole electrophile in a medicinal chemistry or process chemistry campaign.
- [1] Molbase. 2‑Chlorobenzoxazole (CAS 615‑18‑9) – Properties. LogP = 2.4812. View Source
- [2] YYBYy.com. 2‑Bromo‑1,3‑benzoxazole (CAS 68005‑30‑1) – Properties. LogP = 2.5903; PSA = 26.03. View Source
